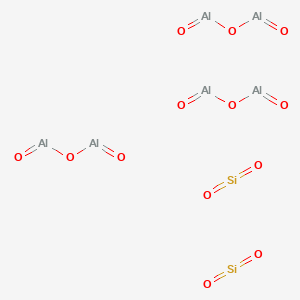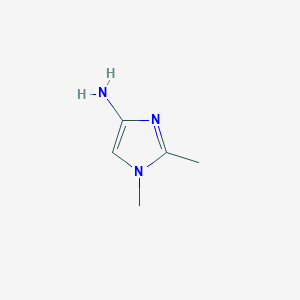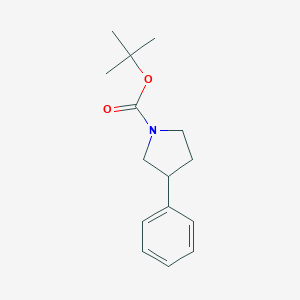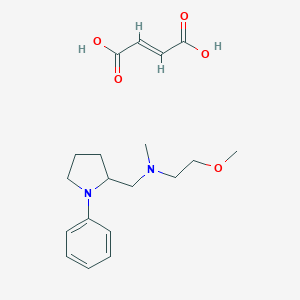![molecular formula C6H7F3O B116359 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane CAS No. 145706-22-5](/img/structure/B116359.png)
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane, also known as TOH, is a synthetic compound that belongs to the class of bicyclic compounds. It has been widely used in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane is not well understood, but it is believed to interact with biological systems by binding to specific receptors or enzymes. 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been reported to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in lab experiments include its high purity, stability, and ease of handling. However, the limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and analyze the compound.
Zukünftige Richtungen
There are several future directions for the use of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in scientific research. One area of interest is the development of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane-based drugs for the treatment of neurological disorders, such as Alzheimer's and epilepsy. Another direction is the use of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in the synthesis of novel materials with advanced properties, such as self-healing and shape-memory polymers. Additionally, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be used as a probe for studying biological systems, such as the interaction of enzymes with ligands.
Conclusion
In conclusion, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in various fields of science.
Synthesemethoden
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoroethanol with cyclopentadiene, followed by dehydration and hydrogenation. The yield of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst used.
Wissenschaftliche Forschungsanwendungen
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been used in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It can be used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be incorporated into polymers, coatings, and adhesives to improve their properties, such as thermal stability and water resistance.
Eigenschaften
CAS-Nummer |
145706-22-5 |
|---|---|
Produktname |
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane |
Molekularformel |
C6H7F3O |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H7F3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2 |
InChI-Schlüssel |
OOOWSTRCAFOXJA-UHFFFAOYSA-N |
SMILES |
C1CC2(C(O2)C(C1)(F)F)F |
Kanonische SMILES |
C1CC2(C(O2)C(C1)(F)F)F |
Synonyme |
7-Oxabicyclo[4.1.0]heptane,1,5,5-trifluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



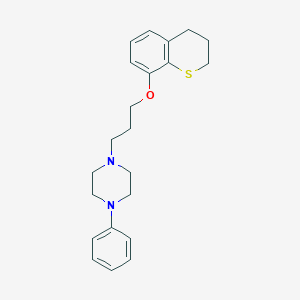
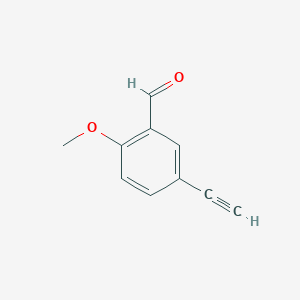
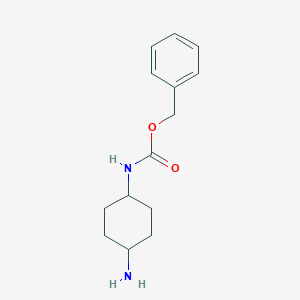
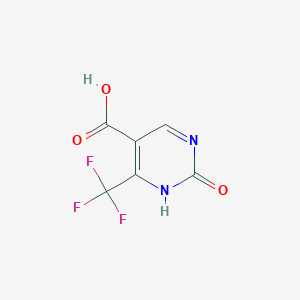
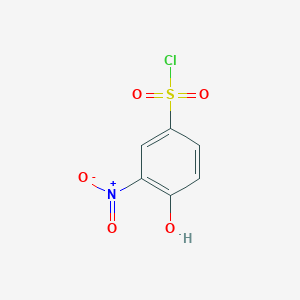
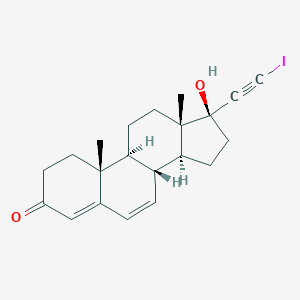
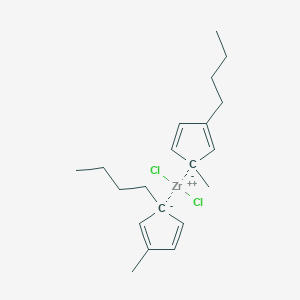
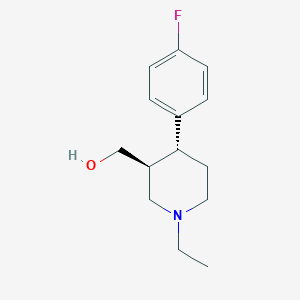
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
